molecular formula C16H11NOS B1365556 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde CAS No. 864068-85-9

2,4-Diphenyl-1,3-thiazole-5-carbaldehyde

Cat. No. B1365556
M. Wt: 265.3 g/mol
InChI Key: QCAWTHNKWALNJR-UHFFFAOYSA-N
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Description

“2,4-Diphenyl-1,3-thiazole-5-carbaldehyde” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of 2,4-disubstituted 1,3-thiazole analogues has been described in various studies . These compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . The synthesized compounds were then evaluated for their in vitro anti-microbial activity .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions of 2,4-disubstituted thiazoles can vary depending on the substituents at position-2 and -4 . These substituents may not only alter the orientation types but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Thiophene-Substituted Thiazoles : 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde is used in synthesizing symmetrically substituted thiazolo[5,4-d]thiazoles. These thiazoles are significant in the chemistry of materials, with particular emphasis on their physicochemical properties like UV-Vis and fluorescence (Tokárová & Biathová, 2018).

Biological Evaluation

  • Antimicrobial and Antioxidant Agents : This compound plays a role in creating pyrazole chalcones, exhibiting antimicrobial, anti-inflammatory, and antioxidant properties (Bandgar et al., 2009).

Chemical Transformations

  • Synthesis of Fused Ring Heterocycles : It is involved in the transformation into tricyclic heterocycles, highlighting its versatility in synthesizing biologically active heterocycles (Gaonkar & Rai, 2010).

Schiff Base Formation

  • DNA Gyrase B Inhibitors : The compound contributes to the synthesis of Schiff bases, which are potential DNA gyrase B inhibitors and show anti-inflammatory and antioxidant activities (Kate et al., 2018).

Novel Derivatives

  • Production of Bioactive Substances : Derivatives of 2,4-Diphenyl-1,3-thiazole-5-carbaldehyde are of interest as potential bioactive substances, highlighting the compound's role in the synthesis of new bioactive materials (Sinenko et al., 2016).

Methodological Improvements

  • Synthesis of Thiazole Analogs : Its utilization in synthesizing 2,4-diphenyl thiazole analogs demonstrates advancements in synthesis methodologies, with improvements in reaction steps and conditions (Zhang et al., 2020).

Fluorescence Studies

  • Fluorescent Dye Synthesis : The compound is used in synthesizing fluorescent styryl dyes, emphasizing its role in the development of materials with specific optical properties (Sekar et al., 2015).

Antimicrobial Properties

  • Novel Thiohydrazonates and Pyrazolo[3,4-b]pyridines Synthesis : It's pivotal in synthesizing compounds with antimicrobial properties, showcasing its utility in creating new antimicrobial agents (Mekky & Sanad, 2019).

Catalysis

  • Synthesis of Methylene Bisindoles : It aids in the environmentally friendly synthesis of bisindoles, highlighting its role in green chemistry applications (Ganta et al., 2016).

Spectral Properties

  • Highly Fluorescent Thiazoles : Its derivatives are studied for their spectral properties, particularly in fluorescence, demonstrating its impact on materials science (Kammel et al., 2016).

Future Directions

The future directions for the research on “2,4-Diphenyl-1,3-thiazole-5-carbaldehyde” and similar compounds could involve further optimization to reduce their cytotoxicity and to develop a more drug-like profile . Moreover, these compounds could be evaluated for their potential as inhibitors for the novel SARS Cov-2 virus .

properties

IUPAC Name

2,4-diphenyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NOS/c18-11-14-15(12-7-3-1-4-8-12)17-16(19-14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAWTHNKWALNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428745
Record name 2,4-diphenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diphenyl-1,3-thiazole-5-carbaldehyde

CAS RN

864068-85-9
Record name 2,4-diphenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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